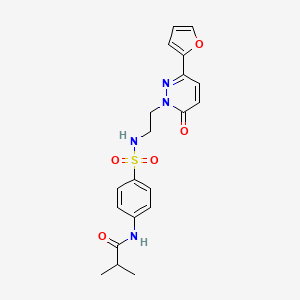

![molecular formula C21H13ClFN5O2S B2525611 N-(2-isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)-N'-phenylurea CAS No. 1358404-86-0](/img/structure/B2525611.png)

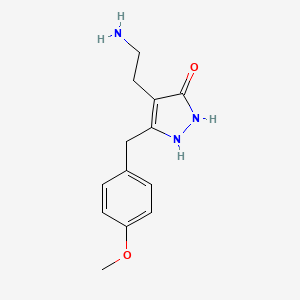

N-(2-isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)-N'-phenylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)-N’-phenylurea” is a derivative of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles . These compounds have been the focus of researchers in the fields of organic and medicinal chemistry due to their broad spectrum of pharmacological activity .

Molecular Structure Analysis

The molecular structure of these compounds is complex and involves various substituents at the indole nitrogen atom . The synthetic accessibility of various derivatives of these heterocycles has been demonstrated .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and often require specific conditions. For example, the formation of 8-nitro substituted tetrahydro-1H-pyrido[4,3-b]indoles requires the use of HCl solution in acetic acid .Applications De Recherche Scientifique

Somatic Embryogenesis in Plants

Research by Carra et al. (2006) explored the induction of somatic embryogenesis in three Citrus species using diphenylurea derivatives. These compounds, including N-phenyl-N′-benzothiazol-6-ylurea (PBU) and others, were compared with classical cytokinins like 6-benzylaminopurine (BAP) and showed higher embryogenic performance in inducing plant somatic embryos. This suggests that phenylurea derivatives could be effective in plant tissue culture applications, specifically in somatic embryogenesis, which is crucial for plant breeding and conservation efforts Carra et al., 2006.

NMDA Receptor Antagonism

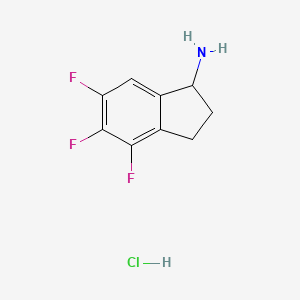

Tamiz et al. (1999) synthesized a series of 2-substituted 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indoles as potential antagonists for the NR1A/2B subtype of N-methyl-D-aspartate (NMDA) receptors. These compounds, particularly 7-hydroxy-2-(4-phenylbutyl)-1,2,3,4-tetrahydropyrido-[3,4-b]indole, showed potent inhibitory activity at the NMDA receptors with an IC50 value of 50 nM. This highlights the potential of related compounds in neurological research, particularly in studying NMDA receptor-mediated processes Tamiz et al., 1999.

Orientations Futures

The future directions in the research of these compounds involve the development of innovative pharmaceuticals. This includes the detailed study of the mechanisms of action of these molecules, as well as their metabolites and modified analogues . The development of methods for the preparation of known classes of physiologically active compounds, synthesis of their new derivatives, and detailed examination of their pharmacological profiles is a vital and promising task .

Propriétés

IUPAC Name |

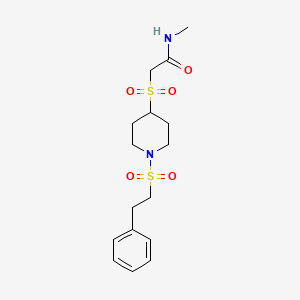

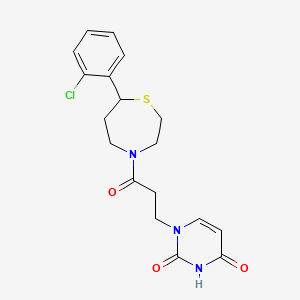

N-(4-chlorophenyl)-2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClFN5O2S/c22-13-3-7-15(8-4-13)25-17(29)9-28-21(30)27-11-24-18-16(10-31-19(18)20(27)26-28)12-1-5-14(23)6-2-12/h1-8,10-11H,9H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGUKIBPLQRAIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC3=C2N=CN4C3=NN(C4=O)CC(=O)NC5=CC=C(C=C5)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClFN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-(2-ethoxyphenyl)-6-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2525529.png)

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2525536.png)

![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2525543.png)

methanone](/img/structure/B2525544.png)

![4-methoxy-N-[(methoxyimino)methyl]-2-[3-(trifluoromethyl)phenoxy]nicotinamide](/img/structure/B2525545.png)

![1-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)propan-2-one hydrochloride](/img/structure/B2525546.png)

![Ethyl 2-(cyclopropanecarboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2525548.png)